molecular formula C16H11Cl3N4O2 B10904527 N-(5-chloropyridin-2-yl)-1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide

N-(5-chloropyridin-2-yl)-1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10904527
M. Wt: 397.6 g/mol
InChI Key: OMRFWZRAHLUZOZ-UHFFFAOYSA-N
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Description

N~3~-(5-CHLORO-2-PYRIDYL)-1-[(2,6-DICHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole ring substituted with a chloropyridyl group and a dichlorophenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(5-CHLORO-2-PYRIDYL)-1-[(2,6-DICHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the chloropyridyl group: This step involves the nucleophilic substitution reaction where a suitable chloropyridine derivative reacts with the pyrazole intermediate.

    Attachment of the dichlorophenoxy methyl group: This is typically done through a nucleophilic substitution reaction where the pyrazole derivative reacts with a dichlorophenoxy methyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N~3~-(5-CHLORO-2-PYRIDYL)-1-[(2,6-DICHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and various electrophiles for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

N~3~-(5-CHLORO-2-PYRIDYL)-1-[(2,6-DICHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N3-(5-CHLORO-2-PYRIDYL)-1-[(2,6-DICHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N~3~-(5-BROMO-2-PYRIDYL)-1-[(2,6-DICHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
  • N~3~-(5-CHLORO-2-PYRIDYL)-1-[(2,6-DIFLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
  • N~3~-(5-CHLORO-2-PYRIDYL)-1-[(2,6-DICHLOROPHENOXY)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE

Uniqueness

N~3~-(5-CHLORO-2-PYRIDYL)-1-[(2,6-DICHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H11Cl3N4O2

Molecular Weight

397.6 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-1-[(2,6-dichlorophenoxy)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C16H11Cl3N4O2/c17-10-4-5-14(20-8-10)21-16(24)13-6-7-23(22-13)9-25-15-11(18)2-1-3-12(15)19/h1-8H,9H2,(H,20,21,24)

InChI Key

OMRFWZRAHLUZOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCN2C=CC(=N2)C(=O)NC3=NC=C(C=C3)Cl)Cl

Origin of Product

United States

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